(3-ethylpiperidin-2-yl)methanol
Description
(3-Ethylpiperidin-2-yl)methanol is a piperidine derivative featuring a hydroxylmethyl group at the 2-position and an ethyl substituent at the 3-position of the piperidine ring. Piperidine-methanol derivatives are valued in pharmaceutical and material science research due to their versatile reactivity and ability to serve as intermediates in synthesizing bioactive molecules. These compounds often exhibit tunable physicochemical properties, such as solubility and lipophilicity, which are critical for drug design and material applications .
Properties
IUPAC Name |
(3-ethylpiperidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-7-4-3-5-9-8(7)6-10/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPUQYITTXOSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-ethylpiperidin-2-yl)methanol involves several synthetic routes. One common method includes the reduction of piperidinone intermediates using phenylsilane and an iron complex as a catalyst . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate . Industrial production methods often involve multicomponent reactions catalyzed by various catalysts to achieve high yields of the desired product .
Chemical Reactions Analysis
(3-ethylpiperidin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenylsilane, iron complexes, and TMSI (trimethylsilyl iodide) . Major products formed from these reactions include substituted piperidines and piperidinones .
Scientific Research Applications
(3-ethylpiperidin-2-yl)methanol has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various piperidine derivatives . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antiviral, anticancer, and antimicrobial properties . The compound is also used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of (3-ethylpiperidin-2-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The compound undergoes hydroxyl oxidation, amination, and imine reduction via a metal-catalyzed hydrogen transfer mechanism . This process forms new C-N bonds, which are crucial for its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares (3-ethylpiperidin-2-yl)methanol with structurally similar piperidine and pyridine derivatives:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects: The ethyl group in this compound likely enhances lipophilicity compared to polar substituents like pyridinyl (192.3 g/mol, ) or nitropyridinyl (237.26 g/mol, ). This property influences bioavailability and membrane permeability in drug candidates.
- Steric and Electronic Factors : Bulkier groups (e.g., benzyl in ) may hinder reactivity, whereas electron-withdrawing groups (e.g., nitro in ) could increase electrophilicity for nucleophilic substitutions.
Pharmaceutical Intermediates
- [3-(Pyridin-2-yl)piperidin-3-yl]methanol: Used in synthesizing therapies for neurological and metabolic disorders due to its dual functionality (hydroxyl and pyridinyl groups), enabling hydrogen bonding and π-π interactions with biological targets .
- 2-(Methylamino)pyridine-3-methanol: Serves as a precursor for heterocyclic drug candidates, leveraging its pyridine core for binding enzyme active sites .
Material Science
- Piperidine-methanol derivatives are integrated into polymers and coatings to enhance thermal stability and mechanical strength. For example, [3-(Pyridin-2-yl)piperidin-3-yl]methanol’s rigid structure contributes to material durability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
